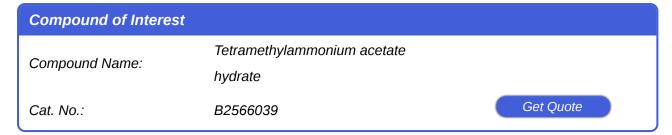


## Tetramethylammonium acetate hydrate chemical structure and formula.

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# Tetramethylammonium Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tetramethylammonium acetate hydrate**, covering its chemical structure, formula, physicochemical properties, and key applications. The information is intended for professionals in research and development who utilize quaternary ammonium salts in organic synthesis and biochemical assays.

### **Chemical Structure and Formula**

Tetramethylammonium acetate is an ionic compound consisting of a tetramethylammonium cation and an acetate anion. It is hygroscopic and commonly exists in a hydrated form, typically as a monohydrate.

- Tetramethylammonium Cation ([N(CH₃)₄]+): A central nitrogen atom bonded to four methyl groups, resulting in a permanent positive charge.
- Acetate Anion (CH₃COO⁻): The conjugate base of acetic acid.
- Water of Hydration (H<sub>2</sub>O): In the hydrated form, one or more water molecules are incorporated into the crystal structure.



The chemical identity of tetramethylammonium acetate and its hydrate is associated with the following identifiers:

Form	Chemical Formula	Molecular Weight ( g/mol )	CAS Number
Anhydrous	C <sub>6</sub> H <sub>15</sub> NO <sub>2</sub>	133.19	10581-12-1[ <del>1</del> ]
Monohydrate	C <sub>6</sub> H <sub>17</sub> NO <sub>3</sub>	151.20	1266615-86-4[2][3]

Note on CAS Numbers: There is some ambiguity in literature and commercial sources. The CAS number 10581-12-1 is sometimes also associated with the monohydrate form.[4] Researchers should verify the identity of the material with the supplier.

The ionic interaction between the tetramethylammonium cation and the acetate anion, along with the associated water molecule in the hydrated form, can be visualized as follows:

Caption: Ionic and hydrogen bonding in tetramethylammonium acetate hydrate.

## **Physicochemical and Quantitative Data**

The following table summarizes key quantitative data for tetramethylammonium acetate. Data for the hydrated form is limited, with most literature values referring to the anhydrous compound.

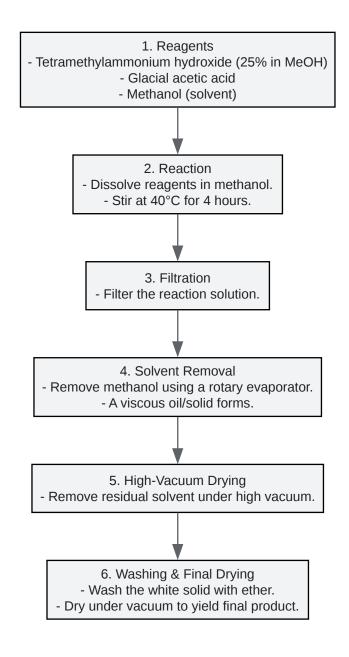


Property	Value	Notes
Molecular Formula	C <sub>6</sub> H <sub>17</sub> NO <sub>3</sub> (Monohydrate)	-
Molecular Weight	151.20 g/mol (Monohydrate)	-
Appearance	White crystalline solid	Hygroscopic[1]
Melting Point	~184 °C (decomposes)	Value for anhydrous form.
Solubility		
Water	Soluble	[1]
Methanol	Likely Soluble	Quaternary ammonium salts are typically soluble in polar protic solvents.[5]
Ethanol	Likely Soluble	[5]
Density	1.000 g/cm³ at 20°C	This value is reported for a 50% aqueous solution, not the solid.

# **Experimental Protocols Synthesis of Tetramethylammonium Acetate**

This protocol describes the synthesis of tetramethylammonium acetate from tetramethylammonium hydroxide and acetic acid, which typically yields the hydrated form upon exposure to ambient conditions.[1][6]





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Caption: Workflow for the synthesis of tetramethylammonium acetate.

#### Methodology:

- Reagents:
  - Glacial acetic acid (4.11 mmol, 247 mg)
  - Tetramethylammonium hydroxide (25 wt.% in methanol, 4.11 mmol, 1.50 g)



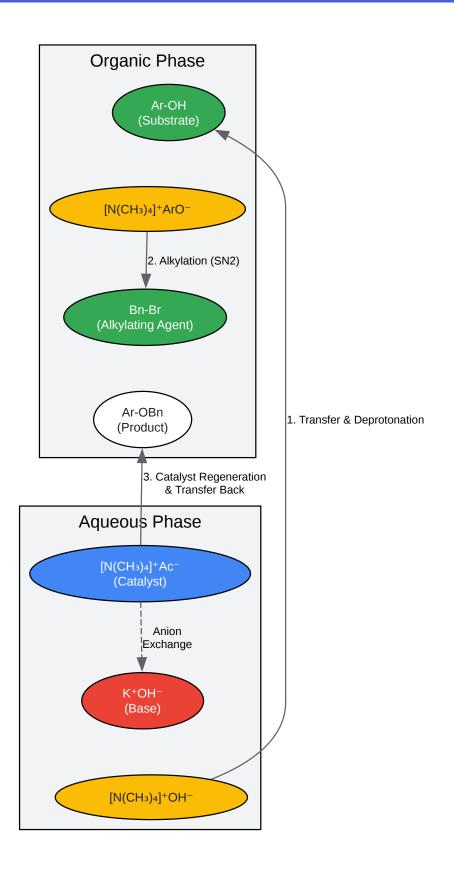
- Methanol (10 mL)
- Diethyl ether (for washing)
- Procedure:
  - 1. In a round-bottom flask, dissolve the glacial acetic acid and the tetramethylammonium hydroxide solution in 10 mL of methanol.
  - 2. Equip the flask with a magnetic stirrer and a condenser.
  - 3. Stir the reaction mixture at 40°C for 4 hours.
  - 4. After the reaction is complete, filter the solution to remove any particulates.
  - 5. Remove the solvent from the filtrate using a rotary evaporator. This will result in a viscous oil which may begin to solidify.
  - 6. Place the residue under high vacuum to remove trace amounts of solvent, which should promote solidification.
  - 7. Wash the resulting white solid with diethyl ether.
  - 8. Dry the solid product under vacuum.

## Application as a Phase-Transfer Catalyst: O-Alkylation of 4-Chlorophenol

Tetramethylammonium acetate can function as a phase-transfer catalyst (PTC) to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[7] The tetramethylammonium cation transports the reactive anion from the aqueous phase into the organic phase to react with the substrate.[8]

It should be noted that the efficiency of tetramethylammonium salts as PTCs is considered limited compared to analogues with longer alkyl chains (e.g., tetrabutylammonium salts) due to the lower lipophilicity of the tetramethylammonium cation.[8]





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Caption: General mechanism of phase-transfer catalysis (PTC).



#### Representative Protocol:

- Reagents & Materials:
  - 4-Chlorophenol (10 mmol)
  - Benzyl bromide (12 mmol)
  - Potassium hydroxide (30 mmol)
  - Tetramethylammonium acetate hydrate (1 mmol, 0.1 eq.)
  - Toluene (50 mL)
  - Water (50 mL)
  - Round-bottom flask with condenser and magnetic stirrer
- Procedure:
  - 1. In the round-bottom flask, dissolve 4-chlorophenol and benzyl bromide in 50 mL of toluene (the organic phase).
  - 2. In a separate beaker, dissolve potassium hydroxide and **tetramethylammonium acetate hydrate** in 50 mL of water (the aqueous phase).
  - 3. Add the aqueous phase to the organic phase in the reaction flask.
  - 4. Heat the biphasic mixture to 60°C and stir vigorously to ensure adequate mixing between the phases.
  - 5. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
  - 6. Upon completion (typically several hours), cool the mixture to room temperature.
  - 7. Transfer the mixture to a separatory funnel and allow the layers to separate.
  - 8. Remove the lower aqueous layer.



- 9. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).
- 10. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and remove the solvent under reduced pressure.
- 11. Purify the crude product (4-chlorophenyl benzyl ether) by column chromatography or recrystallization.

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